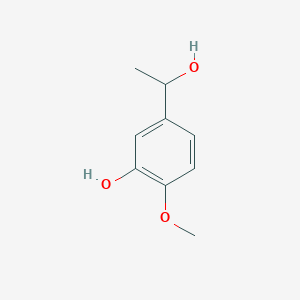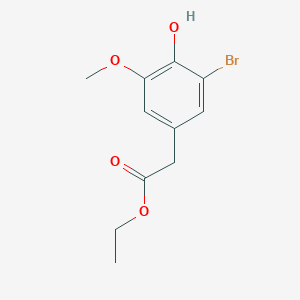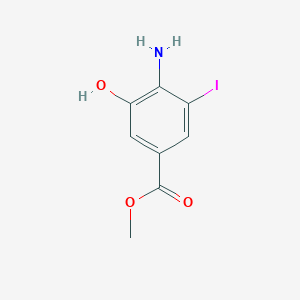
5-(1-Hydroxyethyl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Hydroxyethyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyethyl group and a methoxy group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxyethyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxyphenol with an appropriate alkylating agent under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-methoxyphenol
Alkylating Agent: 1-chloroethanol
Base: Sodium hydroxide (NaOH)
Solvent: Ethanol
The reaction mixture is heated under reflux conditions for several hours, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Hydroxyethyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: 5-(1-Oxoethyl)-2-methoxyphenol
Reduction: this compound (unchanged)
Substitution: 5-(1-Hydroxyethyl)-2-bromophenol
Aplicaciones Científicas De Investigación
5-(1-Hydroxyethyl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
Mecanismo De Acción
The mechanism of action of 5-(1-Hydroxyethyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(1-Hydroxyethyl)-2-methoxyphenol: Contains both hydroxyethyl and methoxy groups.
5-(1-Hydroxyethyl)-2-bromophenol: Contains a bromine atom instead of a methoxy group.
5-(1-Hydroxyethyl)-2-hydroxyphenol: Contains an additional hydroxy group instead of a methoxy group.
Uniqueness
This compound is unique due to the presence of both hydroxyethyl and methoxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
29866-05-5 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
5-(1-hydroxyethyl)-2-methoxyphenol |
InChI |
InChI=1S/C9H12O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6,10-11H,1-2H3 |
Clave InChI |
KZUZBPQISUAOQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate](/img/structure/B13975667.png)





![1h-Pyrrolo[1,2-a][1,3,5]triazepine](/img/structure/B13975706.png)
